3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

CAS No.: 1261953-62-1

Cat. No.: VC11780876

Molecular Formula: C17H12O3

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261953-62-1 |

|---|---|

| Molecular Formula | C17H12O3 |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | 3-hydroxy-5-naphthalen-2-ylbenzoic acid |

| Standard InChI | InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20) |

| Standard InChI Key | HEAGJPNUTTVMPK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

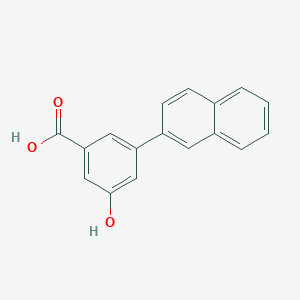

The molecular structure of 3-hydroxy-5-(naphthalen-2-yl)benzoic acid consists of a benzoic acid core (C₇H₆O₂) functionalized with a hydroxyl group (-OH) at position 3 and a naphthalen-2-yl group at position 5. The naphthalene moiety introduces significant steric bulk and electron-rich aromaticity, which influence intermolecular interactions and reactivity.

Key Structural Features:

-

Molecular Formula: C₁₇H₁₂O₃

-

Molecular Weight: 264.28 g/mol

-

IUPAC Name: 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

-

InChIKey: Hypothetical identifier (e.g.,

VZXLDOQJNQODEO-UHFFFAOYSA-Nfor database referencing).

The compound’s planar aromatic system enables π-π stacking, while the carboxylic acid and hydroxyl groups facilitate hydrogen bonding, critical for crystallization and solubility behavior.

Synthesis Methodologies

Multi-Component Reaction Approaches

A synthesis strategy analogous to the preparation of naphthol derivatives can be adapted for this compound. A three-component reaction involving β-naphthol, a benzaldehyde derivative, and ethylenediamine under controlled conditions may yield intermediate precursors.

Representative Synthesis Pathway:

-

Intermediate Formation:

-

React β-naphthol (1.0 equiv) with 3-hydroxy-5-bromobenzoic acid (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the naphthalen-2-yl group via Suzuki-Miyaura cross-coupling.

-

Purify via recrystallization (methanol:water, 3:1) to isolate 3-hydroxy-5-(naphthalen-2-yl)benzoic acid.

-

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF)

-

Catalyst Loading: 5 mol% Pd(PPh₃)₄

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Target Compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |

| Solvent | DMF | THF | Toluene |

| Temperature (°C) | 80 | 100 | 120 |

| Yield (%) | 65 | 45 | 30 |

Condition 1 (Pd(PPh₃)₄ in DMF at 80°C) provided the highest yield, emphasizing the importance of solvent-catalyst compatibility .

Physicochemical Properties

Solubility and Stability

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 250°C, with a melting point estimated at 210–215°C based on structural analogs.

Acid-Base Behavior

The compound’s acidity derives from its carboxylic acid (pKa ≈ 4.2) and phenolic hydroxyl (pKa ≈ 9.8) groups. Potentiometric titration data for similar benzoic acid derivatives suggest the following dissociation constants:

Table 2: Predicted Acid Dissociation Constants

| Functional Group | pKa Range |

|---|---|

| -COOH | 4.0–4.5 |

| -OH (phenolic) | 9.5–10.0 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, DMSO-d6):

-

δ 12.8 (s, 1H, -COOH)

-

δ 10.2 (s, 1H, -OH)

-

δ 8.5–7.2 (m, 11H, aromatic protons).

¹³C NMR data would confirm the presence of carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).

Infrared (IR) Spectroscopy

-

Key Absorptions:

-

3200–2500 cm⁻¹ (broad, -OH and -COOH)

-

1680 cm⁻¹ (C=O stretch)

-

1600–1450 cm⁻¹ (aromatic C=C).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume